molecular formula C19H24N6O2 B2908837 (E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203443-02-0

(E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2908837
CAS No.: 1203443-02-0
M. Wt: 368.441
InChI Key: QKXCRYUMPGKCJF-RGVLZGJSSA-N
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Description

(E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazinyl-linked 4-isopropylbenzylidene substituent at position 8 of the purine core.

Properties

IUPAC Name

1-ethyl-3,7-dimethyl-8-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-6-25-17(26)15-16(24(5)19(25)27)21-18(23(15)4)22-20-11-13-7-9-14(10-8-13)12(2)3/h7-12H,6H2,1-5H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXCRYUMPGKCJF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)C(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)C(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of purine-2,6-dione derivatives modified at position 8 with hydrazinyl-linked aromatic substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name Substituent at Position 8 Key Structural Differences Potential Implications
(E)-8-(2-(4-Bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 4-Bromo-substituted benzylidene Bromine atom introduces higher electronegativity and steric bulk Enhanced halogen bonding potential; possible increased metabolic stability
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 4-Ethoxy-substituted benzylidene Ethoxy group improves solubility via polarity; may alter π-π stacking interactions Increased hydrophilicity could enhance bioavailability
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione 2-Hydroxyphenyl ethylidene; octyl chain at position 7 Hydroxyl group enables hydrogen bonding; long octyl chain increases lipophilicity Improved membrane permeability; potential for targeting lipid-rich environments
(E)-8-(2-(4-Chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 4-Chloro-substituted benzylidene Chlorine offers moderate electronegativity and smaller steric profile vs. bromine Balanced solubility and binding affinity; common in kinase inhibitor scaffolds

Key Findings from Comparative Analysis

In contrast, bromine (in ) and chlorine (in ) substituents enhance electrophilicity, which may influence binding kinetics or metabolic stability. The ethoxy group in increases polarity, which could improve aqueous solubility but reduce passive diffusion across membranes.

Hydrogen Bonding and Solubility :

  • The 2-hydroxyphenyl analog exhibits hydrogen-bonding capacity via its hydroxyl group, a feature absent in the target compound. This property may enhance target selectivity but could also increase susceptibility to enzymatic degradation.

Pharmacokinetic Considerations :

  • Analog ’s octyl chain at position 7 significantly elevates lipophilicity (clogP ~5.2 predicted), whereas the target compound’s ethyl and methyl groups likely result in moderate clogP (~2.5–3.0), balancing solubility and permeability .

Similarity Indexing and Activity Cliffs: Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~60–70% structural similarity with its chloro- and bromo-substituted analogs. However, minor substituent changes (e.g., isopropyl vs. ethoxy) may lead to activity cliffs, where small structural variations cause significant differences in biological activity .

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